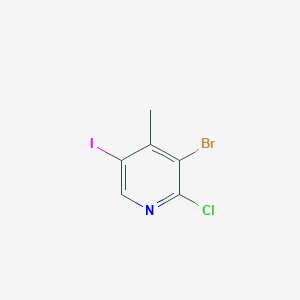![molecular formula C8H9BO2S B13465997 B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It features a boronic acid group attached to a 2,3-dihydrobenzo[b]thiophene ring system. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid typically involves the reaction of 2,3-dihydrobenzo[b]thiophene with a boron-containing reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted thiophenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its role in enhancing the efficacy of antibiotics.
Mécanisme D'action
The mechanism of action of B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid involves its interaction with specific molecular targets. For example, as a beta-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down beta-lactam antibiotics . This enhances the effectiveness of the antibiotics against resistant bacterial strains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[b]thien-2-ylboronic acid
- Benzo[b]thien-3-ylboronic acid
- 2-Benzofuranylboronic acid
- 2-Naphthylboronic acid
- 2-Thienylboronic acid
Uniqueness
B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Its ability to act as a potent beta-lactamase inhibitor sets it apart from other similar boronic acids .
Propriétés
Formule moléculaire |
C8H9BO2S |
|---|---|
Poids moléculaire |
180.04 g/mol |
Nom IUPAC |
2,3-dihydro-1-benzothiophen-5-ylboronic acid |
InChI |
InChI=1S/C8H9BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2 |
Clé InChI |
KZJOPPKNGQKRSU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)SCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B13465916.png)
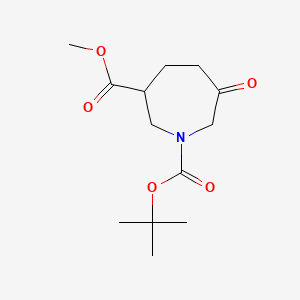
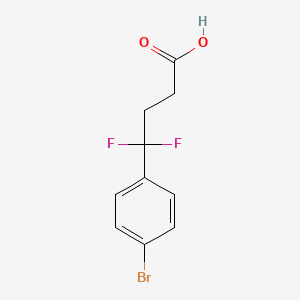




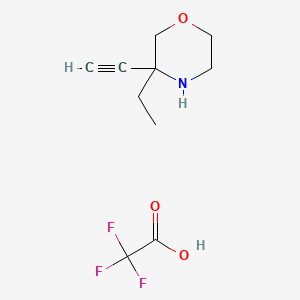
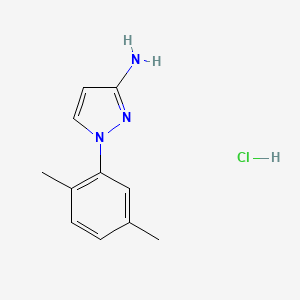
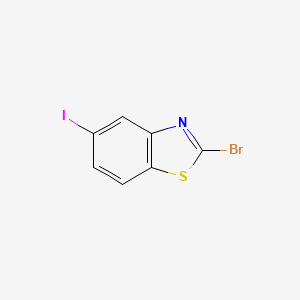
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
